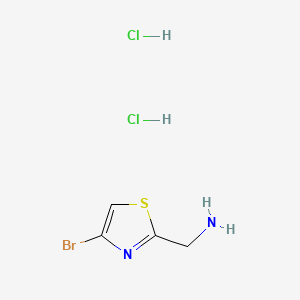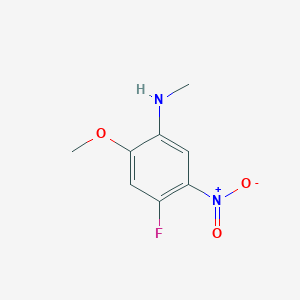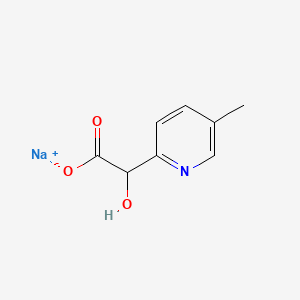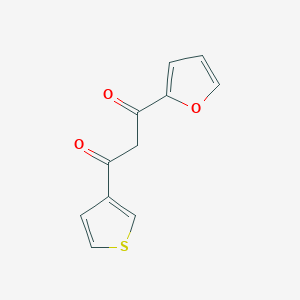
1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C4H6BrCl2N2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
The synthesis of 1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the bromination of thiazole derivatives followed by amination. One common method involves the reaction of 4-bromo-1,3-thiazole with methanamine in the presence of hydrochloric acid to yield the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, altering the electronic properties of the compound.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory pathways.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Comparación Con Compuestos Similares
1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride can be compared with other thiazole derivatives, such as:
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride: Similar in structure but with an ethyl group instead of a bromine atom, affecting its reactivity and applications.
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: Contains a methyl group, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its bromine atom, which enhances its reactivity and potential for forming diverse derivatives .
Propiedades
Fórmula molecular |
C4H7BrCl2N2S |
|---|---|
Peso molecular |
265.99 g/mol |
Nombre IUPAC |
(4-bromo-1,3-thiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C4H5BrN2S.2ClH/c5-3-2-8-4(1-6)7-3;;/h2H,1,6H2;2*1H |
Clave InChI |
DARWSJBWFORIEN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)CN)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)


![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)


![2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)


![(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B13496071.png)

